molecular formula C10H12BrNO2 B1385931 5-bromo-2-methoxy-N,N-dimethylbenzamide CAS No. 1030440-36-8

5-bromo-2-methoxy-N,N-dimethylbenzamide

Cat. No. B1385931
M. Wt: 258.11 g/mol
InChI Key: JSDHUIONSNGZPA-UHFFFAOYSA-N
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Description

5-Bromo-2-methoxy-N,N-dimethylbenzamide, also known as 5-bromo-2-methoxy-MDBA, is an organic compound belonging to the class of benzamides. It is a colorless solid with a molecular weight of 255.24 g/mol, and a melting point of 68-70 °C. 5-bromo-2-methoxy-MDBA is insoluble in water, but soluble in most organic solvents.

Scientific Research Applications

Metabolic Pathways and Chemical Transformations

5-bromo-2-methoxy-N,N-dimethylbenzamide has been associated with studies focusing on metabolic pathways and chemical transformations. One study involved the in vivo metabolism of a related compound, 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats, identifying various metabolites and suggesting metabolic pathways operative in rats. This research may have implications for understanding the metabolism of structurally similar compounds like 5-bromo-2-methoxy-N,N-dimethylbenzamide (Kanamori, Inoue, Iwata, Ohmae, & Kishi, 2002).

Another study investigated the mechanism of formation of dimeric and reduced products from an α-halo amide, which shares a similar structure with 5-bromo-2-methoxy-N,N-dimethylbenzamide. The research provided insights into the reactions and pathways involved in the formation of these compounds, which could be relevant for understanding the chemical behavior of 5-bromo-2-methoxy-N,N-dimethylbenzamide (Simig, Lempert, Váli, Tóth, & Tamás, 1978).

Photosensitizing Properties and Photodynamic Therapy Applications

The compound has been linked to research on zinc phthalocyanine derivatives with high singlet oxygen quantum yields, substituted with new benzenesulfonamide derivative groups containing Schiff base. This research highlighted the potential application of the compound in photodynamic therapy for cancer treatment, due to its photosensitizing properties and high singlet oxygen quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

Industrial Process Applications

5-Bromo-2-methoxy-N,N-dimethylbenzamide is also a key intermediate in industrial processes, such as the manufacturing of therapeutic SGLT2 inhibitors for diabetes therapy. A study demonstrated a practical process for preparing this compound effectively from cheap, easily available starting materials, showcasing its industrial relevance (Zhang et al., 2022).

properties

IUPAC Name

5-bromo-2-methoxy-N,N-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c1-12(2)10(13)8-6-7(11)4-5-9(8)14-3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSDHUIONSNGZPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=C(C=CC(=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-2-methoxy-N,N-dimethylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
R Harvey - 2011 - search.proquest.com
This thesis describes research carried out on the synthesis of lithiation precursors used to investigate the ability of oxazoline activated benzene derivatives to undergo dearomatising …
Number of citations: 6 search.proquest.com

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